molecular formula C16H20N4OS B2360675 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1286704-63-9

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2360675
CAS No.: 1286704-63-9
M. Wt: 316.42
InChI Key: IALOOZKGWJQFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isothiazole ring, a p-tolyl group, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isothiazole ring. The process may include:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.

    Introduction of the p-Tolyl Group: This step involves the substitution of a hydrogen atom on the isothiazole ring with a p-tolyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the Piperazine Moiety: The final step involves the coupling of the isothiazole derivative with 4-methylpiperazine, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular functions.

    Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone: shares structural similarities with other isothiazole derivatives and piperazine-containing compounds.

    This compound: is similar to compounds like (4-methylpiperazin-1-yl)methanone and other isothiazole derivatives.

Uniqueness

  • The unique combination of the isothiazole ring, p-tolyl group, and piperazine moiety in this compound provides distinct chemical properties and potential applications.
  • Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11-3-5-12(6-4-11)14-13(17)15(22-18-14)16(21)20-9-7-19(2)8-10-20/h3-6H,7-10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALOOZKGWJQFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.